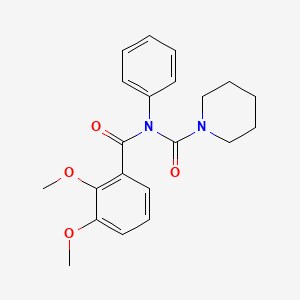
N-(2,4-dimethoxyphenyl)-N'-(3,3-diphenylpropyl)ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-Dimethoxyphenyl)-N'-(3,3-diphenylpropyl)ethanediamide (DMPPED) is a synthetic compound with a wide range of applications in scientific research and laboratory experiments. This compound has been studied extensively for its biochemical and physiological effects, as well as its mechanism of action.
科学的研究の応用
N-(2,4-dimethoxyphenyl)-N'-(3,3-diphenylpropyl)ethanediamide has been used in a variety of scientific research studies. It has been used to study the effects of drugs on the nervous system, as well as to study the effects of aging on the brain. It has also been used in studies of cell signaling pathways, drug metabolism, and the effects of environmental toxins. Additionally, it has been used in studies of the effects of certain hormones on the body, such as testosterone and estrogen.
作用機序
The mechanism of action of N-(2,4-dimethoxyphenyl)-N'-(3,3-diphenylpropyl)ethanediamide is not completely understood. However, it is known that the compound binds to certain receptors in the brain, including the serotonin 5-HT2A receptor, the dopamine D2 receptor, and the norepinephrine NE2 receptor. It is thought that these receptors are involved in the effects of N-(2,4-dimethoxyphenyl)-N'-(3,3-diphenylpropyl)ethanediamide on the nervous system.
Biochemical and Physiological Effects
N-(2,4-dimethoxyphenyl)-N'-(3,3-diphenylpropyl)ethanediamide has been shown to have a variety of biochemical and physiological effects. It has been shown to increase serotonin levels in the brain, which can lead to an increase in mood and improved cognitive functioning. It has also been shown to reduce inflammation and oxidative stress, as well as to improve sleep quality. Additionally, it has been shown to increase dopamine levels in the brain, which can lead to improved focus and concentration.
実験室実験の利点と制限
The advantages of using N-(2,4-dimethoxyphenyl)-N'-(3,3-diphenylpropyl)ethanediamide in laboratory experiments are numerous. It is easy to synthesize, and it is relatively inexpensive. Additionally, it has a wide range of applications in scientific research. However, there are some limitations to using N-(2,4-dimethoxyphenyl)-N'-(3,3-diphenylpropyl)ethanediamide in laboratory experiments. It is not approved for use in humans, so it cannot be used in clinical trials. Additionally, its mechanism of action is not fully understood, so it is difficult to predict its effects in certain situations.
将来の方向性
There are a number of potential future directions for research into N-(2,4-dimethoxyphenyl)-N'-(3,3-diphenylpropyl)ethanediamide. One potential direction is to further study its mechanism of action and its effects on the nervous system. Additionally, more research could be done into the effects of N-(2,4-dimethoxyphenyl)-N'-(3,3-diphenylpropyl)ethanediamide on other systems in the body, such as the cardiovascular system. Additionally, more research could be done into its potential therapeutic applications, such as its potential use as a treatment for depression or anxiety. Finally, further research could be done into the potential side effects of N-(2,4-dimethoxyphenyl)-N'-(3,3-diphenylpropyl)ethanediamide, as well as its potential interactions with other drugs.
合成法
N-(2,4-dimethoxyphenyl)-N'-(3,3-diphenylpropyl)ethanediamide is synthesized using a two-step reaction. The first step involves the reaction of 2,4-dimethoxyphenylacetic acid with 3,3-diphenylpropyl amine in the presence of an acid catalyst. The second step involves the reaction of the product from the first step with ethanediamine. The resulting product is N-(2,4-dimethoxyphenyl)-N'-(3,3-diphenylpropyl)ethanediamide, which can be purified by recrystallization or chromatography.
特性
IUPAC Name |
N'-(2,4-dimethoxyphenyl)-N-(3,3-diphenylpropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O4/c1-30-20-13-14-22(23(17-20)31-2)27-25(29)24(28)26-16-15-21(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-14,17,21H,15-16H2,1-2H3,(H,26,28)(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYSGQYXDYJXDGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C(=O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxyphenyl)-N'-(3,3-diphenylpropyl)ethanediamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-benzoyl-4-methylphenyl)-2-[4-(ethanesulfonyl)phenyl]acetamide](/img/structure/B6485077.png)


![N-(4-fluoro-1,3-benzothiazol-2-yl)-4-nitro-N-[(pyridin-4-yl)methyl]benzamide](/img/structure/B6485099.png)







![N-(5-chloro-2-methoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoacetamide](/img/structure/B6485153.png)
![N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-2-(naphthalen-1-yl)acetamide](/img/structure/B6485156.png)
![N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]-3-methyl-4-nitrobenzamide](/img/structure/B6485161.png)